2 CAS No. 184023-77-6](/img/structure/B3177534.png)
[Ru(phd)3](PF6)2
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ru(phd)32 typically involves the reaction of ruthenium(II) chloride with 1,10-phenanthroline-5,6-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, followed by the addition of hexafluorophosphoric acid to precipitate the desired product .
Industrial Production Methods
While specific industrial production methods for Ru(phd)32 are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
化学反応の分析
Types of Reactions
Ru(phd)32 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its ability to transfer electrons.
Reduction: It can also undergo reduction reactions, where it accepts electrons.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of other ligands like bipyridine or phenanthroline derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolines when tetrahydroquinolines are used as substrates .
科学的研究の応用
Ru(phd)32 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including aerobic oxidation of tetrahydroquinolines.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in biological systems.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Its electrochemical properties are exploited in the development of sensors and electronic devices.
作用機序
The mechanism by which Ru(phd)32 exerts its effects involves its ability to participate in electron transfer reactions. The compound’s ruthenium center can undergo oxidation and reduction, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the oxidation of organic substrates in catalytic reactions .
類似化合物との比較
Similar Compounds
- Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate
- Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate
Uniqueness
Compared to similar compounds, Ru(phd)32 is unique due to its specific ligand structure, which imparts distinct photophysical and electrochemical properties. This makes it particularly valuable in applications requiring precise control over electron transfer processes .
特性
IUPAC Name |
1,10-phenanthroline-5,6-dione;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H6N2O2.2F6P.Ru/c3*15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAOGZFZNIEFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.C1=CC2=C(C3=C(C=CC=N3)C(=O)C2=O)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18F12N6O6P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


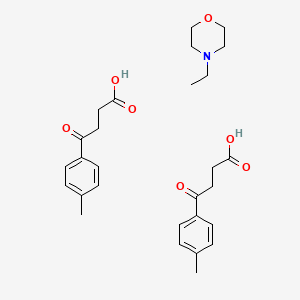
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,4-dihydro-2H-quinoline](/img/structure/B3177461.png)
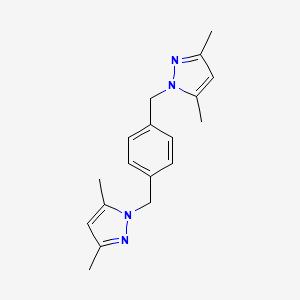
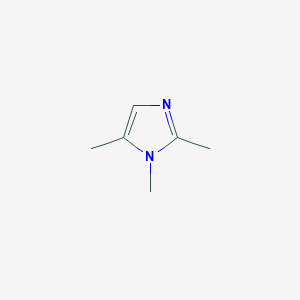
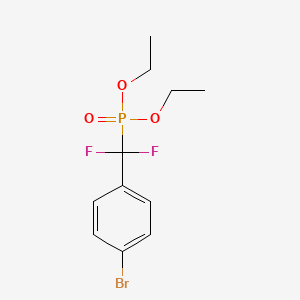
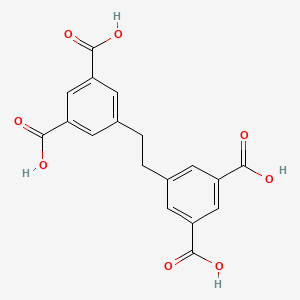
![Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B3177492.png)
![[4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid](/img/structure/B3177498.png)
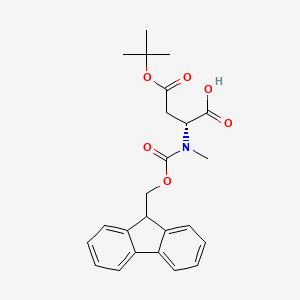
![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))](/img/structure/B3177510.png)
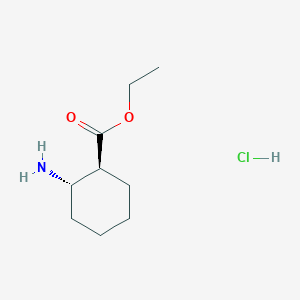
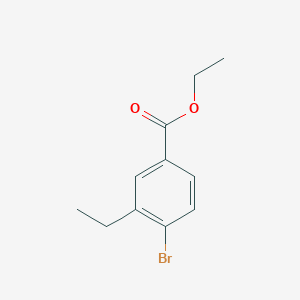
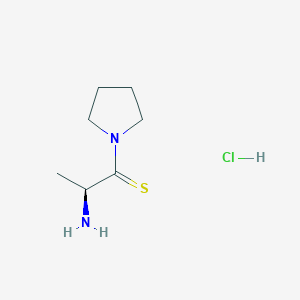
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3177548.png)
